molecular formula C6H14ClNO B2464499 (1,2-Dimethylazetidin-2-yl)methanol hydrochloride CAS No. 2288710-13-2

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride

Cat. No.: B2464499
CAS No.: 2288710-13-2
M. Wt: 151.63
InChI Key: IGRNEVUYAFHVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethylazetidin-2-yl)methanol hydrochloride typically involves the reaction of 1,2-dimethylazetidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents like methanol or ethanol.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1,2-Dimethylazetidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.

    Inducing cellular responses: Triggering signaling cascades that lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1,2-Dimethylazetidine): The parent compound without the methanol group.

    (2-Methylazetidine): A related compound with a single methyl group.

    (Azetidine-2-carboxylic acid): A structurally similar compound with a carboxylic acid group.

Uniqueness

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride is unique due to the presence of both the azetidine ring and the methanol group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(1,2-dimethylazetidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-4-7(6)2;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRNEVUYAFHVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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